molecular formula C15H15BrMgO B14889626 4-(2,3-Dimethylphenoxymethyl)phenylmagnesium bromide

4-(2,3-Dimethylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14889626
M. Wt: 315.49 g/mol
InChI Key: DHHUBGDNMPKPEP-UHFFFAOYSA-M
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Description

4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(2,3-dimethylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Generally maintained at room temperature or slightly elevated.

    Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.

    Reaction Time: The reaction is typically allowed to proceed for several hours to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with efficient stirring and temperature control systems.

    Continuous monitoring: To ensure the reaction proceeds efficiently and safely.

    Purification: The final product is often purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

    Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Catalysts: Nickel or palladium catalysts for coupling reactions.

    Solvents: THF, diethyl ether.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Resulting from substitution and coupling reactions.

Scientific Research Applications

4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Synthesis of Pharmaceuticals: Used to construct complex molecules in drug development.

    Material Science: Involved in the synthesis of polymers and advanced materials.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

    Industrial Chemistry: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include:

    Halides: Alkyl and aryl halides.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.

    4-Trifluoromethylphenylmagnesium Bromide: Another Grignard reagent with a trifluoromethyl group, offering different electronic properties.

    4-Methoxyphenylmagnesium Bromide: Contains a methoxy group, providing different reactivity and selectivity.

Uniqueness

4-(2,3-dimethylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the 2,3-dimethylphenoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent for specific synthetic applications where other Grignard reagents may not be as effective.

Properties

Molecular Formula

C15H15BrMgO

Molecular Weight

315.49 g/mol

IUPAC Name

magnesium;1,2-dimethyl-3-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C15H15O.BrH.Mg/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

DHHUBGDNMPKPEP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=[C-]C=C2)C.[Mg+2].[Br-]

Origin of Product

United States

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